Ethylene glycol monostearate
Overview
Description
Synthesis Analysis
While the specific details on the synthesis of ethylene glycol monostearate are not directly covered in the papers reviewed, the synthesis of related ethylene glycol (EG) derivatives involves chemical processes derived from fossil fuels and biomass-based resources. These synthesis processes often involve catalytic and non-catalytic reaction systems designed to produce EG and its derivatives efficiently (Yue et al., 2012).
Molecular Structure Analysis
The molecular structure of EGMS comprises an ethylene glycol moiety attached to a stearate (long-chain fatty acid) group. This structure is responsible for its amphiphilic properties, allowing it to interact with both water and oil phases, which is crucial for its role as an emulsifier in formulations. The molecular dynamics and interactions of ethylene glycol derivatives, including their conformational analysis, are influenced by intra- and intermolecular hydrogen bonding in the liquid state, affecting their physical and chemical properties (Jindal & Vasudevan, 2017).
Chemical Reactions and Properties
EGMS undergoes various chemical reactions based on its functional groups. The ethylene glycol part can participate in reactions typical for alcohols, such as esterification and etherification, while the stearate part can undergo reactions characteristic of carboxylic acids and their derivatives. These reactions are essential for synthesizing EGMS and modifying its properties for specific applications. The synthesis and functionalization of poly(ethylene glycol) derivatives highlight the versatility and reactivity of the ethylene glycol moiety in producing various chemical structures (Liu et al., 2007).
Physical Properties Analysis
The physical properties of EGMS, such as its melting point, solubility, and phase behavior, are dictated by its amphiphilic structure. These properties influence its use in formulations, affecting the texture, stability, and appearance of the final product. The synthesis and characterization of novel poly(ethylene glycol) derivatives, including their thermal and mechanical properties, provide insights into the factors that influence the physical properties of EGMS and similar compounds (Xie et al., 2005).
Scientific Research Applications
Pharmaceutical and Cosmetics Industries : EGMS, and its derivative ethylene glycol distearate (EGDS), are extensively used in pharmaceutical and cosmetics industries. EGDS is also used in textile industries as a softener. The synthesis of EGDS via esterification of ethylene glycol and stearic acid under microwave irradiation in a solvent-free system is a promising route for industrial-scale applications (Hiware & Gaikar, 2020).
Demulsification of Crude Oil Emulsions : Poly(ethylene glycol) distearate, closely related to EGMS, has been studied as a demulsifier agent for breaking water-in-crude oil emulsion. The research investigated the influence of various factors on the demulsification efficiency of this compound (Roshan, Ghader, & Rahimpour, 2018).
Solvent-Free Production in Industrial Applications : Research has explored solvent-free enzymatic production of EGMS, highlighting its role as an industrially significant emollient ester. The process used in this research shows high efficiency and presents an interesting and promising route for industrial-scale applications (Pereira et al., 2018).
Biomedical and Pharmaceutical Fields : Poly(ethylene glycol) (PEG), a polymer closely related to EGMS, is widely used in medical and biological applications due to its biocompatibility, non-toxicity, and solubility in various solvents. PEG-based systems, including those derived from ethylene glycol, have been extensively studied for their thermal behavior and their potential in creating smart materials (Badi, 2017).
Biotechnological Applications : Research on Pseudomonas putida KT2440 has explored its engineering for efficient ethylene glycol utilization, highlighting the potential of ethylene glycol-related compounds in biotechnological applications, including environmental remediation and biocatalyst development (Franden et al., 2018).
Future Directions
Research on the synthesis of EGMS aims to replace homogenous acid catalysts by heterogeneous catalysts . Heterogeneous catalysis, intensified with MW irradiation, makes the esterification process more promising for possible industrial-scale application . Additionally, the electrochemical synthesis of high-value chemicals like EGMS is gaining attention, with the direct use of renewable electricity to enable chemical bond formation pointing towards a future where the use of electrochemistry for the synthesis of chemicals will not only be sustainable but also economically attractive .
properties
IUPAC Name |
2-hydroxyethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNOJDQRGSOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-99-3 | |
Record name | Polyethylene glycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5026881 | |
Record name | 2-Hydroxyethyl octadecanoate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |
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Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |
Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | Polyethylene glycol stearate | |
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Flash Point |
MYRJ 45: 500 °F OC | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethylene glycol monostearate | |
Color/Form |
CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |
CAS RN |
111-60-4, 86418-55-5, 9004-99-3 | |
Record name | Glycol monostearate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene glycol monostearate | |
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Record name | Ethylene glycol monostearate SE | |
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Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl octadecanoate | |
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Record name | 2-hydroxyethyl stearate | |
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Record name | GLYCOL STEARATE | |
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Record name | POLYETHYLENE GLYCOL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
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Record name | Polyoxyethylene 40 monostearate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
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Record name | Polyoxyethylene 40 monostearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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